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Compound of Interest

Compound Name: ACTH (1-16) (human)

Cat. No.: B15619837 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of various Adrenocorticotropic

Hormone (ACTH) fragments on adrenal steroidogenesis. The information presented is

supported by experimental data to aid in research and drug development focused on the

hypothalamic-pituitary-adrenal (HPA) axis.

Introduction
Adrenocorticotropic hormone (ACTH), a 39-amino acid peptide derived from pro-

opiomelanocortin (POMC), is the primary regulator of glucocorticoid and adrenal androgen

synthesis in the adrenal cortex. The biological activity of ACTH is not solely confined to the full-

length peptide. Various fragments of ACTH, both naturally occurring and synthetic, exhibit

distinct effects on steroidogenesis, ranging from full agonism to antagonism. Understanding

these differential effects is crucial for elucidating the structure-function relationships of ACTH

and for the development of novel therapeutics targeting the ACTH receptor (melanocortin-2

receptor, MC2R).

Comparative Analysis of ACTH Fragment Activity
The steroidogenic activity of ACTH fragments is primarily determined by their ability to bind and

activate the MC2R. The N-terminal region is crucial for receptor activation, while other regions

modulate potency and stability. Below is a summary of the steroidogenic effects of key ACTH

fragments.
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Quantitative Comparison of Steroidogenic Potency and
Efficacy
The following tables summarize the available quantitative data on the potency (EC50) and

maximal steroid production (Emax) of various ACTH fragments. It is important to note that

these values can vary depending on the experimental system (e.g., cell type, species).

Table 1: Comparative Potency (EC50) of ACTH Fragments on Steroidogenesis and cAMP

Production

ACTH
Fragment

Target
Parameter

Cell Type EC50 (nM) Citation

ACTH(1-39) cAMP Production
HEK293

(hMC2R)
1.22

ACTH(1-24) Corticosterone Rat Adrenal Cells ~0.1 [1]

ACTH(1-17) Cortisol Human (in vivo)
More potent than

ACTH(1-24)
[2][3]

ACTH(5-24) Corticosterone Rat Adrenal Cells
Less potent than

ACTH(1-39)
[1][4]

ACTH(1-13) cAMP Production CHO (hMC2R) >1000

Note: Direct comparative EC50 values for steroid production for all fragments under identical

conditions are not readily available in the literature. The data presented is a compilation from

various studies.

Table 2: Antagonistic Activity of ACTH Fragments

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/34917978/
https://pubmed.ncbi.nlm.nih.gov/6091239/
https://pubmed.ncbi.nlm.nih.gov/36615443/
https://pubmed.ncbi.nlm.nih.gov/34917978/
https://pubmed.ncbi.nlm.nih.gov/6246890/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15619837?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Antagonist
Fragment

Agonist
Target
Parameter

Cell Type Ki (nM) Citation

ACTH(6-24) ACTH(1-39)
Corticosteron

e

Rat Adrenal

Cells
13.4 [1][5]

ACTH(6-24) ACTH(5-24)
Corticosteron

e

Rat Adrenal

Cells
3.4 [1][5]

ACTH(7-38) ACTH(1-39)
Steroidogene

sis
Adrenal Cells

Potent

Antagonist
[6]

ACTH(11-24) ACTH(1-39)
Steroidogene

sis
Adrenal Cells

Antagonist at

high conc.
[6]

Key ACTH Fragments and their Steroidogenic
Effects

ACTH(1-39): The full-length, endogenous hormone, serves as the benchmark for

steroidogenic activity. It stimulates the production of glucocorticoids (cortisol and

corticosterone), mineralocorticoids (aldosterone), and adrenal androgens.[7]

ACTH(1-24) (Cosyntropin/Tetracosactide): This synthetic fragment contains the core

sequence required for full biological activity and is considered equipotent to ACTH(1-39) in

stimulating steroidogenesis.[6] It is widely used in diagnostic tests of adrenal function.

ACTH(1-17): This fragment has been shown to have a more pronounced and prolonged

stimulatory effect on cortisol secretion compared to ACTH(1-24) in humans.[2][3]

ACTH(1-13) (α-Melanocyte-Stimulating Hormone, α-MSH): While it shares the N-terminal

sequence with ACTH, it has negligible steroidogenic activity.

ACTH(5-24): This fragment can stimulate steroidogenesis, but its mechanism may differ from

that of ACTH(1-39), with a suggested lesser dependence on cAMP.[1][4]

ACTH(4-10): This shorter fragment has been reported to have some steroidogenic activity,

although significantly less potent than the longer fragments.
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ACTH(7-38) (Corticotropin-Inhibiting Peptide, CIP): This C-terminal fragment acts as a

competitive antagonist at the MC2R, inhibiting ACTH-stimulated steroidogenesis without

possessing intrinsic agonist activity.[6]

ACTH(11-24) and ACTH(6-24): These fragments also exhibit antagonistic properties,

competing with full-length ACTH for receptor binding.[1][5][6]

Signaling Pathways
The primary signaling pathway for ACTH-induced steroidogenesis involves the activation of the

MC2R, a G-protein coupled receptor, leading to the production of cyclic AMP (cAMP) and

subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various

downstream targets, including the Steroidogenic Acute Regulatory (StAR) protein and key

steroidogenic enzymes. Some ACTH fragments, like ACTH(5-24), may utilize cAMP-

independent pathways to a greater extent.
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Caption: ACTH signaling pathway for steroidogenesis.

Experimental Protocols
Detailed methodologies are essential for the accurate comparison of ACTH fragment activity.

Below are outlines of key experimental protocols.
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Primary Adrenal Cell Culture
This protocol describes the isolation and culture of primary adrenal cells, which provide a

physiologically relevant model for studying steroidogenesis.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15619837?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Primary Adrenal Cell Culture Workflow

Euthanize Animal
(e.g., Rat, Mouse)

Dissect Adrenal Glands

Mince Tissue

Enzymatic Digestion
(e.g., Collagenase)

Mechanical Dispersal

Filter and Wash Cells

Plate Cells in Culture Medium

Incubate (37°C, 5% CO2)

Stimulate with ACTH Fragments

Collect Supernatant and/or Cells

Analyze Steroids/Proteins

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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